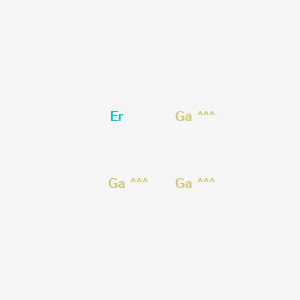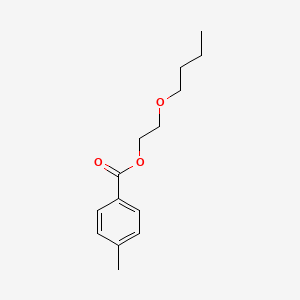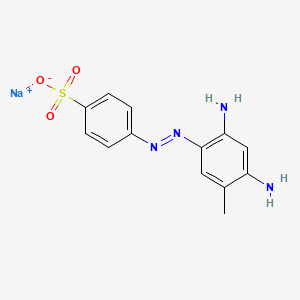![molecular formula C16H14Cl3NO2 B14729689 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene CAS No. 5330-46-1](/img/structure/B14729689.png)
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two chlorine atoms on the benzene ring, a nitro group, and a 4-chlorophenyl group attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene typically involves multiple steps:
Nitration: The initial step involves the nitration of 1,2-dichlorobenzene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Friedel-Crafts Alkylation: The nitrated product undergoes Friedel-Crafts alkylation with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-aminobutyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Lacks the 4-chlorophenyl and butyl groups.
4-Chlorophenyl-2-nitrobutane: Lacks the dichlorobenzene ring.
1,2-Dichloro-4-[1-(4-chlorophenyl)ethyl]benzene: Similar structure but with an ethyl group instead of a nitrobutyl group.
Uniqueness
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
5330-46-1 |
|---|---|
Formule moléculaire |
C16H14Cl3NO2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1,2-dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C16H14Cl3NO2/c1-2-15(20(21)22)16(10-3-6-12(17)7-4-10)11-5-8-13(18)14(19)9-11/h3-9,15-16H,2H2,1H3 |
Clé InChI |
FYMLWUOEFLJYOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
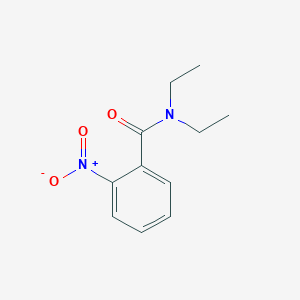
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)

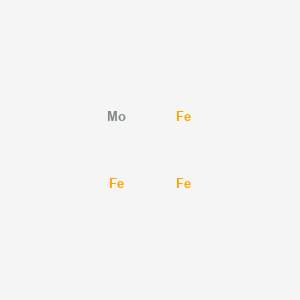
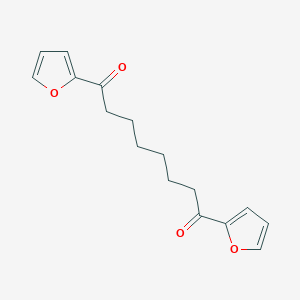
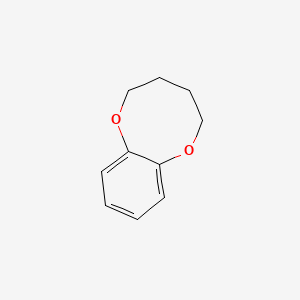

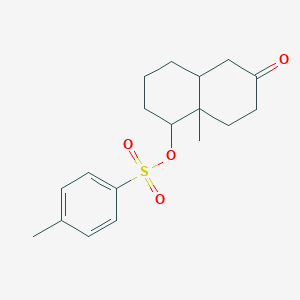
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
